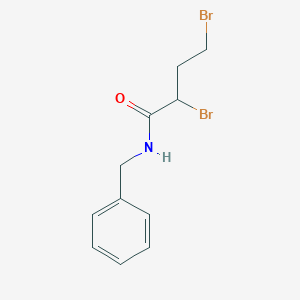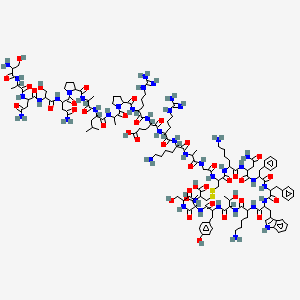![molecular formula C19H32NOP B3284171 2-[Bis(1,1-dimethylethyl)phosphino]-N,N-diethyl-benzamide CAS No. 779339-46-7](/img/structure/B3284171.png)
2-[Bis(1,1-dimethylethyl)phosphino]-N,N-diethyl-benzamide
Overview
Description
2-[Bis(1,1-dimethylethyl)phosphino]-N,N-diethyl-benzamide is a chemical compound known for its unique structure and properties. It features a phosphino group attached to a benzamide backbone, with two tert-butyl groups and two ethyl groups enhancing its steric and electronic characteristics. This compound is of interest in various fields, including organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(1,1-dimethylethyl)phosphino]-N,N-diethyl-benzamide typically involves the reaction of di-tert-butylphosphine with a suitable benzamide derivative under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where di-tert-butylphosphine reacts with N,N-diethyl-benzamide in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(1,1-dimethylethyl)phosphino]-N,N-diethyl-benzamide undergoes various chemical reactions, including:
Oxidation: The phosphino group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly at the phosphino group.
Coupling Reactions: It is often used as a ligand in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF are typically used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphine derivatives.
Coupling Reactions: Coupled organic products, often biaryl compounds.
Scientific Research Applications
2-[Bis(1,1-dimethylethyl)phosphino]-N,N-diethyl-benzamide has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Medicine: Research into its use as a component in drug synthesis and delivery systems.
Industry: Utilized in the synthesis of complex organic molecules and materials science.
Mechanism of Action
The mechanism of action of 2-[Bis(1,1-dimethylethyl)phosphino]-N,N-diethyl-benzamide primarily involves its role as a ligand in catalysis. The phosphino group coordinates with transition metals, facilitating various catalytic processes. The steric bulk of the tert-butyl groups and the electronic properties of the phosphino group enhance the stability and reactivity of the metal-ligand complex, leading to efficient catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butylneopentylphosphine: Similar in structure but with a different backbone.
Bis(1,1-dimethylethyl)(2,2-dimethylpropyl)phosphine: Another related phosphine compound.
1,2-Bis(diphenylphosphino)ethane: A commonly used ligand in catalysis with different steric and electronic properties.
Uniqueness
2-[Bis(1,1-dimethylethyl)phosphino]-N,N-diethyl-benzamide is unique due to its specific combination of steric bulk and electronic properties, making it particularly effective in certain catalytic applications. Its ability to stabilize transition metal complexes and facilitate efficient catalytic cycles sets it apart from other similar compounds.
Properties
IUPAC Name |
2-ditert-butylphosphanyl-N,N-diethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32NOP/c1-9-20(10-2)17(21)15-13-11-12-14-16(15)22(18(3,4)5)19(6,7)8/h11-14H,9-10H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWGCXGINNUNOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1P(C(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1-Benzylpiperidin-4-yl)(methyl)amino]propan-1-ol](/img/structure/B3284089.png)











![Methyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate](/img/structure/B3284175.png)
![6-(dimethylamino)-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B3284191.png)
